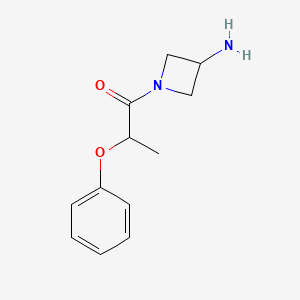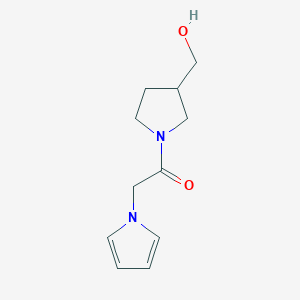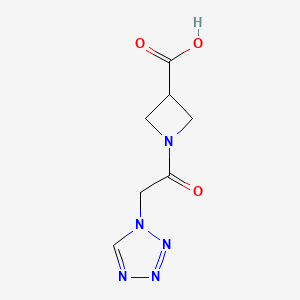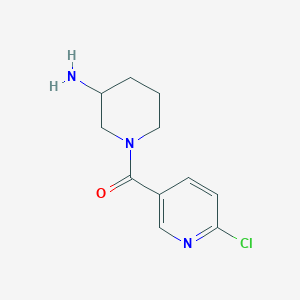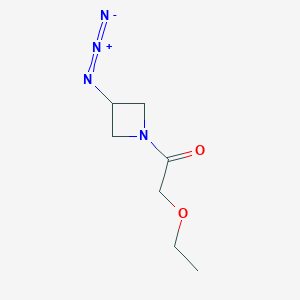
(3-Azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C8H9N5OS and its molecular weight is 223.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cycloaddition Reactions
(3-Azidoazetidin-1-yl)(4-methylthiazol-5-yl)methanone plays a role in intermolecular 1,3-cycloaddition reactions. Zanirato (2002) observed that azido(2-heteroaryl)methanones undergo 1,3-cycloaddition reactions to yield methyl 1,2,3-triazolecarboxylates and (2-heteroaryl)(pyrrolidino)methanones, demonstrating a unique reactivity pattern in these compounds (Zanirato, 2002).
Synthesis of Novel Compounds
Gopi, Sastry, and Dhanaraju (2017) highlighted the synthesis of novel azodye/Schiff base/chalcone derivatives, potentially including this compound, for antipsychotic activity investigation (Gopi, Sastry, & Dhanaraju, 2017).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines, which may include this compound, exhibiting potent anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
β-Lactam Synthesis
Hoppe and Kloft (1980) explored β-lactam synthesis involving N-protected alkyl 2-(trans-4-alkylthio-3-amino-2-oxo-1-azetidinyl)acrylates, potentially linked to the chemical structure of this compound (Hoppe & Kloft, 1980).
Synthesis of 1,2,4-Triazole and Triazolidin Derivatives
Abosadiya, Anouar, and colleagues (2018) demonstrated the synthesis of novel 1,2,4-triazole and triazolidin derivatives, which might include this compound, featuring distinct molecular structures and properties (Abosadiya et al., 2018).
Biological Activities of Pyrazole Derivatives
Wang, Wu, Liu, Li, Song, and Li (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, potentially including this compound, to investigate their herbicidal and insecticidal activities (Wang et al., 2015).
Molecular Docking Studies
FathimaShahana and Yardily (2020) conducted molecular docking studies on novel compounds, potentially including this compound, to understand their antiviral activities and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).
Catalytic Asymmetric Additions
Wang, Zhang, Zhao, Wang, Ding, Jing, and Song (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, potentially related to this compound, for catalytic asymmetric additions to aldehydes (Wang et al., 2008).
Synthesis of Bis(azulen-1-yl) Ketones
Sigrist and Hansen (2010) developed methods for synthesizing nonsymmetrically substituted bis(azulen-1-yl) ketones, potentially involving derivatives of this compound (Sigrist & Hansen, 2010).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5OS/c1-5-7(15-4-10-5)8(14)13-2-6(3-13)11-12-9/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZMBAHZBSKQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine](/img/structure/B1476277.png)
![5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1476278.png)
![5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476280.png)
![5-(2-hydroxyethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476282.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476283.png)
![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloropropan-1-one](/img/structure/B1476288.png)

